3-chloro-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
3-chloro-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is an organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The compound also contains a chloro and fluoro substituent, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of 3-chlorobenzoyl chloride with 6-fluoro-3-methylbenzothiazole-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and facilitates the formation of the desired product. The reaction is typically performed under reflux conditions, with the reaction mixture being heated to a temperature of around 80-100°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and more efficient heating and cooling systems. The use of continuous flow reactors can also improve the efficiency of the synthesis process by allowing for better control of reaction conditions and reducing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chloro or fluoro groups.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
3-chloro-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- 3-chloro-N-(6-fluoro-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
- 3-chloro-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Uniqueness
This compound is unique due to the specific combination of chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The presence of these substituents can enhance the compound’s stability, solubility, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-chloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2OS/c1-19-12-6-5-11(17)8-13(12)21-15(19)18-14(20)9-3-2-4-10(16)7-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTOOKDKCJZHTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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